N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine
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Overview
Description
N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine: is an organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-methyl-4-(trifluoromethyl)benzyl chloride, is reacted with ammonia or an amine to form the corresponding benzylamine.
Cyclopropanation: The benzylamine intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst like rhodium acetate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The choice of solvents, temperature control, and purification techniques like crystallization or chromatography are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
Chemistry: N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals.
Biology: In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and metabolic pathways.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- N-(2-Methyl-4-(trifluoromethoxy)benzyl)cyclopropanamine
- 2-Benzyl-4-chlorophenyl N-(2-(trifluoromethyl)phenyl)carbamate
Uniqueness: N-Cyclopropyl-2-methyl-4-(trifluoromethyl)benzenemethanamine stands out due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer unique physicochemical properties. These features enhance its potential for diverse applications in scientific research and industrial processes.
Properties
IUPAC Name |
N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-10(12(13,14)15)3-2-9(8)7-16-11-4-5-11/h2-3,6,11,16H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFDKSQNPIDADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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